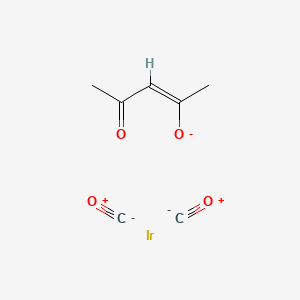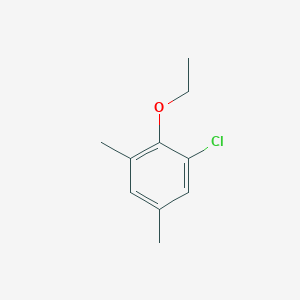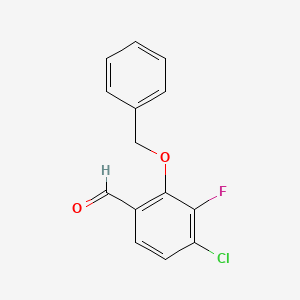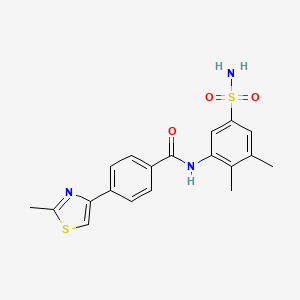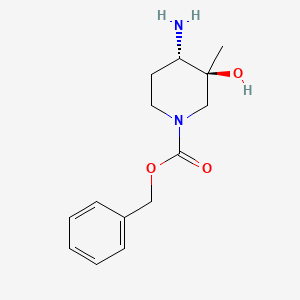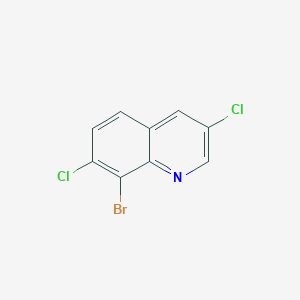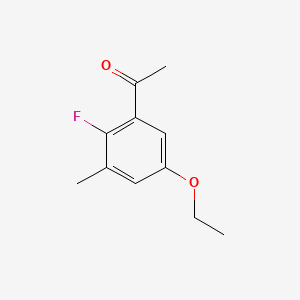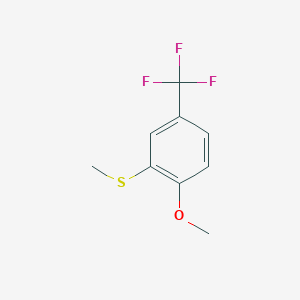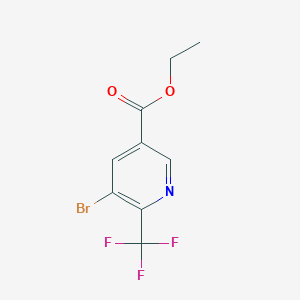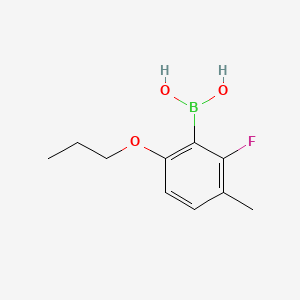
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with a suitable partner molecule. This complex can then undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a propoxy group.
2-Fluoro-3-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a propoxy group.
Uniqueness
(2-Fluoro-3-methyl-6-propoxyphenyl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the propoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it a valuable tool in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H14BFO3 |
|---|---|
Molekulargewicht |
212.03 g/mol |
IUPAC-Name |
(2-fluoro-3-methyl-6-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H14BFO3/c1-3-6-15-8-5-4-7(2)10(12)9(8)11(13)14/h4-5,13-14H,3,6H2,1-2H3 |
InChI-Schlüssel |
SXCSTKVAYUMLAH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1F)C)OCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4aS,5R,6R,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14029750.png)
